molecular formula C10H12ClNO3 B1423076 Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate CAS No. 1334146-96-1

Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate

Cat. No. B1423076
M. Wt: 229.66 g/mol
InChI Key: VOVXYPRNCCAWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate” is a chemical compound with the CAS Number: 1334146-96-1 . It has a molecular weight of 229.66 . The IUPAC name for this compound is methyl (5-amino-4-chloro-2-methylphenoxy)acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12ClNO3/c1-6-3-7 (11)8 (12)4-9 (6)15-5-10 (13)14-2/h3-4H,5,12H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature and shipping temperature are not specified in the search results .

Scientific Research Applications

Treatment of Wastewater from Pesticide Industry

  • The study by Goodwin et al. (2018) focuses on the treatment of high-strength wastewater containing toxic pollutants, including various phenoxyacetic acids, from the pesticide production industry. Biological processes and granular activated carbon are highlighted as effective treatments to remove these compounds, potentially creating high-quality effluent. This research is crucial for mitigating environmental pollution and protecting water sources (Goodwin et al., 2018).

Sorption of Phenoxy Herbicides to Soil and Minerals

  • Werner et al. (2012) reviewed the sorption of 2,4-dichlorophenoxyacetic acid and other phenoxy herbicides, identifying soil organic matter and iron oxides as significant sorbents. This study contributes to understanding how these compounds interact with the environment, which is essential for assessing their mobility and persistence in soil (Werner et al., 2012).

Pharmacological Review of Chlorogenic Acid

  • Naveed et al. (2018) provided a comprehensive review of Chlorogenic Acid (CGA), highlighting its various therapeutic roles and potential for treating disorders such as cardiovascular disease and diabetes. Although not directly related to Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate, this review underscores the importance of understanding the biological and pharmacological effects of chemical compounds found in the environment (Naveed et al., 2018).

Genotoxicity of 4-Chloro-2-Methylphenoxyacetic Acid

  • Elliott (2005) reviewed the genotoxicity of 4-Chloro-2-methylphenoxyacetic acid (MCPA), another phenoxy herbicide, in various in vitro and in vivo assays. The findings indicate that MCPA is not genotoxic in vivo, which is relevant for understanding the safety and environmental impact of related compounds (Elliott, 2005).

Safety And Hazards

The compound is associated with the GHS07 pictogram, indicating that it may cause certain health hazards . The specific hazard statements and precautionary statements are not provided in the search results .

properties

IUPAC Name

methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-6-3-7(11)8(12)4-9(6)15-5-10(13)14-2/h3-4H,5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOVXYPRNCCAWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC(=O)OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(5-amino-4-chloro-2-methylphenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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